tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydro-1H-pyrrole-1-carboxylate
Overview
Description
tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydro-1H-pyrrole-1-carboxylate is a compound that features a trifluoromethylsulfonyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials science . The presence of the trifluoromethyl group enhances the compound’s chemical and metabolic stability, lipophilicity, and binding selectivity .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of various pharmaceuticals and agrochemicals .
Mode of Action
It’s known that trifluoromethyl groups often enhance the lipophilicity and metabolic stability of pharmaceutical compounds, which can improve their interaction with biological targets .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of various pharmaceuticals and agrochemicals, suggesting they may interact with a wide range of biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group often enhances the metabolic stability of pharmaceutical compounds, which can improve their bioavailability .
Result of Action
The presence of the trifluoromethyl group often enhances the potency and selectivity of pharmaceutical compounds, which can lead to more effective therapeutic outcomes .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process often employs photoredox catalysis, which utilizes visible light to drive the reaction . The reaction conditions are generally mild and environmentally friendly, making this method highly efficient .
Industrial Production Methods
Industrial production of this compound may involve large-scale photoredox catalysis setups, ensuring consistent and high-yield production. The use of advanced photoredox catalysts, such as ruthenium or iridium complexes, can further enhance the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions are typically optimized to achieve high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce simpler pyrrole derivatives .
Scientific Research Applications
tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydro-1H-pyrrole-1-carboxylate has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Di-tert-butylsilyl bis(trifluoromethanesulfonate): Another compound featuring the trifluoromethylsulfonyl group, used in similar applications.
Trifluoromethylated pyrroles: These compounds share structural similarities and are used in related fields.
Uniqueness
tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydro-1H-pyrrole-1-carboxylate stands out due to its specific combination of the tert-butyl and trifluoromethylsulfonyl groups, which confer unique chemical properties and enhance its stability and selectivity .
Properties
IUPAC Name |
tert-butyl 3-(trifluoromethylsulfonyloxy)-2,5-dihydropyrrole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO5S/c1-9(2,3)18-8(15)14-5-4-7(6-14)19-20(16,17)10(11,12)13/h4H,5-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWRRWKJFCPRBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=C(C1)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732588 | |
Record name | tert-Butyl 3-[(trifluoromethanesulfonyl)oxy]-2,5-dihydro-1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
630121-86-7 | |
Record name | tert-Butyl 3-[[(trifluoromethyl)sulfonyl]oxy]-2,5-dihydro-1H-pyrrole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=630121-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-[(trifluoromethanesulfonyl)oxy]-2,5-dihydro-1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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